Studies have shown promising results for parsaclisib in patients with relapsed or refractory NHL, particularly those with mantle cell lymphoma (MCL) and follicular lymphoma. Parsaclisib, either as monotherapy or in combination with other therapies, has demonstrated efficacy in inducing tumor shrinkage and improving patient outcomes [, ].
Parsaclisib has also been investigated in patients with MZL who have not responded well to other treatments. Research suggests that parsaclisib can be beneficial in these cases, with manageable side effects [].
Parsaclisib works by blocking the PI3Kδ signaling pathway, which plays a crucial role in promoting the survival and proliferation of cancer cells. By inhibiting this pathway, parsaclisib can induce cancer cell death and tumor regression [].
Parsaclisib is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta isoform (PI3Kδ), which plays a crucial role in B-cell signaling and survival. Classified as a next-generation small molecule, parsaclisib has demonstrated significant selectivity for PI3Kδ over other class I PI3K isoforms, with a selectivity ratio exceeding 19,000-fold. Its chemical structure is distinct from first-generation PI3Kδ inhibitors, featuring a monocyclic scaffold with a pyrazolopyrimidine substituent, which contributes to its reduced hepatotoxicity compared to its predecessors like idelalisib . The chemical formula of parsaclisib is C20H22ClFN6O2, with a molecular weight of approximately 432.88 g/mol .
Parsaclisib primarily functions by inhibiting the PI3K/AKT signaling pathway. By blocking the activation of PI3Kδ, it prevents the phosphorylation of phosphatidylinositol and its derivatives, leading to decreased production of phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling that promotes cell proliferation and survival in B-cell malignancies . The compound's mechanism involves competitive inhibition at the catalytic site of PI3Kδ, effectively reducing the activation of AKT and other downstream effectors involved in cellular growth and metabolism .
Parsaclisib has shown promising biological activity in both preclinical and clinical settings. It effectively inhibits the proliferation of malignant B cells with an average half-maximal inhibitory concentration (IC50) below 1 nM. In vivo studies have demonstrated its ability to suppress tumor growth in models of diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma . Notably, parsaclisib also mitigates immunosuppression by inhibiting regulatory T cells, further enhancing its antitumor efficacy .
The synthesis of parsaclisib involves several key steps that typically include the formation of the pyrazolopyrimidine scaffold followed by functionalization to introduce the chlorofluorophenyl group. Specific synthetic routes may vary, but they generally adhere to established organic synthesis techniques involving cyclization reactions and subsequent modifications to achieve the desired chemical structure. Detailed synthetic protocols are often proprietary or found in specialized literature focusing on medicinal chemistry .
Parsaclisib is primarily under investigation for its therapeutic potential in treating various B-cell malignancies, including relapsed or refractory follicular lymphoma and DLBCL. Clinical trials have indicated that it can produce durable responses with a manageable safety profile, making it a candidate for further development in oncology . Its unique mechanism of action also positions it as a potential treatment option for conditions associated with dysregulated PI3K signaling pathways.
Interaction studies have highlighted parsaclisib's role in modulating immune responses. It has been shown to interact with various cytokines and chemokines, reducing their expression levels during treatment. This modulation may contribute to its therapeutic effects by altering the tumor microenvironment and enhancing anti-tumor immunity . Additionally, studies have assessed potential drug-drug interactions, particularly concerning other immunotherapies and chemotherapy agents used in combination therapies.
Parsaclisib shares similarities with several other PI3K inhibitors but is distinguished by its unique chemical structure and selectivity profile. Here are some compounds for comparison:
Compound Name | Selectivity for PI3Kδ | Structural Features | Notable Side Effects |
---|---|---|---|
Idelalisib | ~100-fold | Bicyclic purine scaffold | Hepatotoxicity |
Duvelisib | ~20-fold | Dual inhibitor (PI3Kδ and γ) | Infections, autoimmune toxicities |
Copanlisib | ~10-fold | Dual inhibitor (PI3Kα and δ) | Hyperglycemia, hypertension |
Umbralisib | ~10-fold | Dual inhibitor (PI3Kδ and CK1ε) | Diarrhea, colitis |
Uniqueness of Parsaclisib: